3-benzyl-7-[(2-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one
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Overview
Description
Preparation Methods
The synthesis of 3-benzyl-7-[(2-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the chromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzyl and fluorobenzyl groups: This step often involves the use of benzyl halides and fluorobenzyl halides in the presence of a base, such as potassium carbonate, to facilitate nucleophilic substitution reactions.
Final modifications: Additional steps may include methylation or other functional group modifications to achieve the desired compound.
Chemical Reactions Analysis
3-benzyl-7-[(2-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-benzyl-7-[(2-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: This compound can be used in biochemical assays to study enzyme interactions and inhibition.
Mechanism of Action
The mechanism of action of 3-benzyl-7-[(2-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-benzyl-7-[(2-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one can be compared with other similar compounds, such as:
- 3-benzyl-4-methyl-7-[(2-oxopropoxy)]-2H-chromen-2-one
- 3-benzyl-7-[(3-methyl-2-butenyl)oxy]-4-methyl-2H-chromen-2-one
- 4-ethyl-7-methyl-5-[(2-oxopropoxy)]-2H-chromen-2-one
These compounds share a similar chromenone core structure but differ in the substituents attached to the benzopyran ring. The uniqueness of this compound lies in the presence of the fluorobenzyl group, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C24H19FO3 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
3-benzyl-7-[(2-fluorophenyl)methoxy]-4-methylchromen-2-one |
InChI |
InChI=1S/C24H19FO3/c1-16-20-12-11-19(27-15-18-9-5-6-10-22(18)25)14-23(20)28-24(26)21(16)13-17-7-3-2-4-8-17/h2-12,14H,13,15H2,1H3 |
InChI Key |
QDLMCBMNTZAHDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3F)CC4=CC=CC=C4 |
Origin of Product |
United States |
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